![molecular formula C13H14ClF3N4OS B2436969 Benzo[c][1,2,5]thiadiazol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1421532-50-4](/img/structure/B2436969.png)

Benzo[c][1,2,5]thiadiazol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

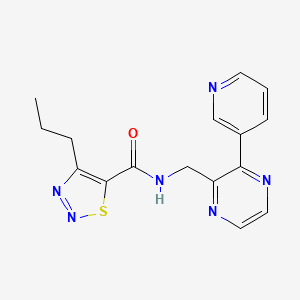

Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential . They are used in the development of boron-based heterocycles as potential therapeutic agents .

Synthesis Analysis

A series of compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Molecular Structure Analysis

The structure of newly synthesized compounds was established by means of an elemental analysis, high resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy and mass-spectrometry .Chemical Reactions Analysis

The synthetic strategy entailed the use of Sonogashira and Stille reactions based on the different aromatic natures of the two cores .Physical And Chemical Properties Analysis

One of the related compounds, Benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester, is a solid with a melting point of 81-86 °C .Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Activities

- Antimicrobial Potential : Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, closely related to the query compound, have shown promising anti-mycobacterial activity against Mycobacterium tuberculosis, with certain derivatives exhibiting low cytotoxicity and high therapeutic indexes (Pancholia et al., 2016). Moreover, thiadiazole derivatives have been synthesized and demonstrated variable and modest antimicrobial activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

- Anticancer Potential : Compounds containing benzothiadiazole units, including some with close structural relationships to the compound , have been studied for their potential in inhibiting tumor growth and inducing apoptosis in cancer cell lines, highlighting their potential utility in cancer therapy (Manasa et al., 2020).

Organic Electronics

- Benzo[d][1,2,3]thiadiazole (a related heterocycle) and its derivatives have been explored for their application in organic semiconductors, with potential uses in devices like transistors and solar cells. The electron-deficient nature of these heterocycles, including the query compound, makes them suitable for such applications (Chen et al., 2016).

Chemical Synthesis and Structural Analysis

- Research has focused on the synthesis of novel heterocyclic compounds incorporating the benzothiadiazole motif for various applications, including as intermediates in organic synthesis. For instance, the synthesis and structural elucidation of new heterocycles based on benzothiadiazole, highlighting their potential utility in developing novel chemical entities (Tumkevičius et al., 2003).

Novel Drug Design

- The design and synthesis of boron-based benzo[c][1,2,5]thiadiazoles as potential hypoxia inhibitors indicate ongoing efforts to harness the pharmacological potential of this scaffold in oncology, demonstrating innovative approaches to drug design and development (Das, Shareef, & Das, 2023).

Mecanismo De Acción

Target of Action

Thiadiazole derivatives have been reported to target various proteins such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .

Mode of Action

It’s known that the fluorescence quenching ability of similar compounds can be attributed to both energy and electron transfer processes as well as electrostatic interactions between the hydroxyl group of the compound and the lewis basic n-donor sites of the ligand .

Biochemical Pathways

Thiadiazole derivatives have been reported to affect various biochemical pathways related to their protein targets .

Pharmacokinetics

Some thiadiazole derivatives have been reported to have good pharmacokinetics and drug-likeness behaviors .

Result of Action

Similar compounds have shown activity comparable to that of cisplatin in huh-7 cells .

Action Environment

The storage temperature for similar compounds is typically 2-8°c, suggesting that temperature could influence the stability of the compound .

Direcciones Futuras

The design, synthesis and evaluation of the amplified spontaneous emission (ASE) properties of a series of arylalkynyl-benzo[c][1,2,5]thiadiazole (BTD) and [1,2,5]thiadiazolo[3,4-g]quinoxaline (TDQ) derivatives are described . This suggests that these compounds could have potential applications in organic electronics.

Propiedades

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N4OS.ClH/c14-13(15,16)8-19-3-5-20(6-4-19)12(21)9-1-2-10-11(7-9)18-22-17-10;/h1-2,7H,3-6,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNXNGHXOQVGKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(F)(F)F)C(=O)C2=CC3=NSN=C3C=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClF3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-isobutyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2436886.png)

![4-benzoyl-N-[(2-methyl-1-phenylbenzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B2436887.png)

![N-cyclopentyl-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2436895.png)

![8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2436897.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2436902.png)

![4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2436903.png)

![N~1~-(3,4-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2436906.png)